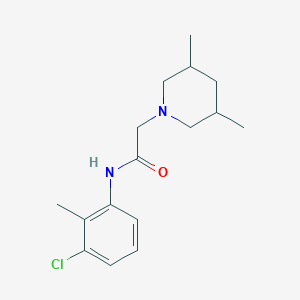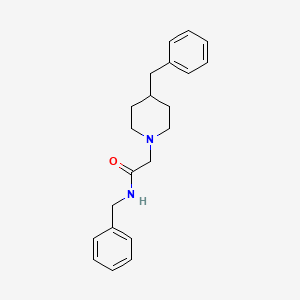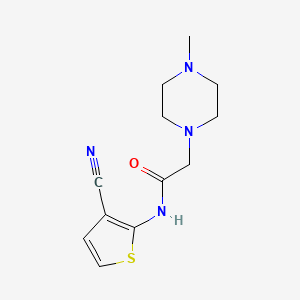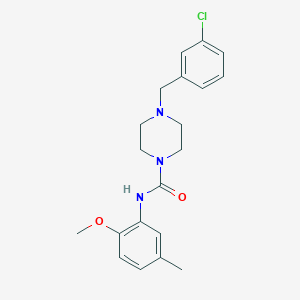![molecular formula C13H11N5O3 B10970671 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a methyl group, linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-4-nitro-1H-pyrazole can be prepared by reacting 3-methyl-1-phenyl-2-propen-1-one with hydrazine hydrate in the presence of an acid catalyst .
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-phenyl-1,3,4-oxadiazole can be prepared by reacting phenylhydrazine with ethyl chloroformate .
-
Coupling of the Pyrazole and Oxadiazole Rings: : The final step involves coupling the pyrazole and oxadiazole rings. This can be achieved by reacting 3-methyl-4-nitro-1H-pyrazole with 5-phenyl-1,3,4-oxadiazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the pyrazole ring can undergo reduction to form an amino group. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
-
Substitution: : The methyl group in the pyrazole ring can undergo electrophilic substitution reactions. For example, it can be brominated using bromine in the presence of a Lewis acid catalyst .
-
Cyclization: : The compound can undergo cyclization reactions to form more complex heterocyclic systems. For instance, it can react with a diacid chloride to form a fused ring system .
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst
Electrophilic Substitution Reagents: Bromine, Lewis acid catalyst
Cyclization Reagents: Diacid chloride
Major Products
Reduction Product: 2-[(3-methyl-4-amino-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Substitution Product: 2-[(3-bromo-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Cyclization Product: Fused heterocyclic systems
Scientific Research Applications
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
-
Medicinal Chemistry: : This compound has potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents .
-
Materials Science: : The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials. Its heterocyclic structure imparts desirable properties, such as thermal stability and electronic conductivity .
-
Biological Research: : The compound can be used as a probe to study biological processes. For example, it can be used to investigate enzyme mechanisms and receptor-ligand interactions .
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
5-phenyl-1,3,4-oxadiazole: Another precursor in the synthesis.
2-[(3-methyl-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole: A similar compound lacking the nitro group.
Uniqueness
2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both a nitro group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N5O3 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-[(3-methyl-4-nitropyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H11N5O3/c1-9-11(18(19)20)7-17(16-9)8-12-14-15-13(21-12)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
QPDMEPAKWWEDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide](/img/structure/B10970611.png)
![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970617.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide](/img/structure/B10970630.png)


![methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970649.png)
![Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B10970657.png)
![3-[(4-{[4-(Propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970659.png)

![2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B10970669.png)
